4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide
Description
4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a 1,2-thiazinan-1,1-dioxide moiety and a 4H-1,2,4-triazol-3-yl group. The triazole ring, a common pharmacophore, enhances its capacity for hydrogen bonding and interactions with biological targets. This compound is structurally distinct due to the juxtaposition of these moieties, which may influence its pharmacokinetic and pharmacodynamic profiles compared to analogues .
Properties
Molecular Formula |
C13H14ClN5O3S |
|---|---|
Molecular Weight |
355.80 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C13H14ClN5O3S/c14-10-4-3-9(12(20)17-13-15-8-16-18-13)7-11(10)19-5-1-2-6-23(19,21)22/h3-4,7-8H,1-2,5-6H2,(H2,15,16,17,18,20) |
InChI Key |
HZJBWBNUNZVPPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3=NC=NN3)Cl |
Origin of Product |
United States |
Biological Activity
4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide is a complex organic compound with a unique structural arrangement that suggests potential biological activity. This article explores the compound's biological properties, including its antimicrobial and anticancer activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide is C₁₃H₁₄ClN₅O₃S, with a molecular weight of 355.80 g/mol. The compound features a chloro-substituted benzamide framework linked to a thiazinane moiety and a triazole group. Its structural characteristics contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₅O₃S |
| Molecular Weight | 355.80 g/mol |
| CAS Number | 1574334-87-4 |
Antimicrobial Activity
Research indicates that derivatives containing thiazole and thiazinane rings exhibit significant antimicrobial properties. The presence of electron-withdrawing groups such as chloro enhances the activity against various pathogens. For instance, compounds structurally related to 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.7 to 15.62 μg/mL .
Anticancer Activity
The compound's anticancer potential has been evaluated in various studies. A notable investigation revealed that related compounds demonstrated cytotoxic effects on colon carcinoma cell lines (HCT-15) with IC50 values indicating significant efficacy . The SAR analysis highlighted that modifications in the phenyl ring and the inclusion of specific functional groups can enhance cytotoxic activity against cancer cells.
Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of thiazole derivatives, compounds similar to 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide were tested against multiple cancer cell lines. The results indicated that these compounds exhibited IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of thiazole-containing compounds against fungal pathogens such as Candida albicans and Aspergillus niger. The MIC values ranged from 3.92 to 4.23 mM for these compounds . This suggests a potential application in treating fungal infections.
Structure–Activity Relationship (SAR)
The SAR studies indicate that the biological activity of compounds like 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide is closely related to the presence and position of substituents on the aromatic rings and heterocycles. Electron-donating and withdrawing groups significantly influence their pharmacological profiles:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increases activity |
| Electron-withdrawing | Enhances potency |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and triazole moieties exhibit significant antimicrobial properties. The thiazole ring is known for enhancing the biological activity of various derivatives against bacterial strains. For instance, studies have shown that related compounds demonstrate effective inhibition against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) ranging from 0.7 to 15.62 μg/mL .
Anticancer Properties
The incorporation of the triazole moiety has been linked to enhanced anticancer activity. In vitro studies suggest that derivatives of this compound can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, one study reported an IC₅₀ value of 5.71 μM for a thiazole-pyridine hybrid against MCF-7 cells, indicating potent anticancer efficacy .
Antitubercular Activity
The compound's structural elements suggest potential effectiveness against Mycobacterium tuberculosis. Thiazole derivatives have been synthesized and evaluated for their antitubercular activity, with some exhibiting MIC values as low as 0.09 µg/mL . This suggests that the thiazole component may play a crucial role in enhancing the compound's activity against tuberculosis.
Case Studies
Comparison with Similar Compounds
3-(3-Chlorobenzoyl)-4-Hydroxy-2H-1,2-Benzothiazine 1,1-Dioxide
This compound shares the sulfonated 1,2-benzothiazine backbone (1,1-dioxide) but replaces the triazole moiety with a 3-chlorobenzoyl group. The crystal structure (Acta Cryst. 2010) reveals a half-chair conformation of the thiazine ring, stabilized by intermolecular hydrogen bonds. Unlike the target compound, it lacks the triazole’s nitrogen-rich environment, which may reduce its versatility in binding to enzymatic targets. However, its anti-inflammatory and analgesic activities have been documented, suggesting sulfonated benzothiazines as promising scaffolds for drug development .
N-Methyl-N-(6-Chloro-7-Cyano-1,1-Dioxo-1,4,2-Benzodithiazin-3-yl)Hydrazine
This analogue incorporates a benzodithiazine 1,1-dioxide core with a cyano substituent and methylhydrazine group. Its IR and NMR data (Molecules 2015) highlight strong sulfonyl (1340, 1155 cm⁻¹) and nitrile (2235 cm⁻¹) signals.
Benzamide Derivatives with Triazole/Triazine Moieties
4-Benzylthio-2-Chloro-N-(5-Aryl-1,2,4-Triazin-3-yl)Benzamide
This compound (e.g., 54 in ) features a triazine ring instead of triazole. The triazine’s electron-deficient nature alters its reactivity, as seen in its IR (C=O at 1678 cm⁻¹) and NMR (δ 9.28 ppm for triazine-H). The benzylthio group enhances lipophilicity compared to the target compound’s thiazinan-dioxide, which may influence membrane permeability .
2,4-Dichloro-N-(1,3-Thiazol-2-yl)Benzamide
Replacing triazole with thiazole simplifies the heterocyclic system but reduces nitrogen content. This compound’s bioactivity (anti-inflammatory, analgesic) is attributed to the thiazole ring’s aromaticity and chlorine substituents.
Triazole-Containing Compounds with Varied Cores
Zatonacaftor (4-{5-[(4-Cyclopropyl-1H-Indazol-5-yl)Amino]-1-Methyl-1H-1,2,4-Triazol-3-yl}-N-(2,2-Difluoroethyl)Benzamide)
This WHO-listed compound (2023) shares the triazole-benzamide backbone but includes a cyclopropyl-indazol group. The difluoroethyl chain enhances metabolic stability compared to the target compound’s thiazinan-dioxide.
N-((5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl)Carbamothioyl)Benzamide
This derivative introduces a thiourea bridge and trifluoromethyl group. The thiourea (IR: N-H at 3328 cm⁻¹) enhances metal-chelating capacity, while the CF₃ group increases hydrophobicity. However, the absence of sulfonated heterocycles limits its resemblance to the target compound .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
